

physical properties of 2-amino-5-chloro-3'-hydroxybenzophenone

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Compound of Interest

Compound Name: (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone

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An In-depth Technical Guide on the Core Physical Properties of 2-amino-5-chloro-3'-hydroxybenzophenone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-amino-5-chloro-3'-hydroxybenzophenone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature and databases, this guide also includes generalized experimental protocols for the determination of key physical properties applicable to benzophenone derivatives.

Physicochemical and Spectroscopic Data

The accurate characterization of 2-amino-5-chloro-3'-hydroxybenzophenone is essential for its application in pharmaceutical synthesis and materials science. The following tables summarize its key physical properties.

Table 1: General and Physicochemical Properties of 2-amino-5-chloro-3'-hydroxybenzophenone

Property	Value	Source/Citation
IUPAC Name	(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone	N/A
CAS Number	62492-58-4	[1] [2]
Molecular Formula	C ₁₃ H ₁₀ ClNO ₂	[1]
Molecular Weight	247.68 g/mol	[1]
Appearance	Yellow powder	[1]
Purity	≥ 95% (HPLC)	[1]
Storage Conditions	Store at 0-8 °C	[1] [2]
Melting Point	Data not available	[3]
Boiling Point	Data not available	[3]
Solubility in water	Data not available	[3]

Note on Physical Properties: Experimentally determined values for the melting point, boiling point, and specific solubility of 2-amino-5-chloro-3'-hydroxybenzophenone are not readily available in the reviewed scientific literature and chemical databases. For context, the related compound 2-amino-5-chlorobenzophenone (lacking the 3'-hydroxy group) has a reported melting point of 96-98 °C.^[4] The isomeric compound 2-amino-5-chloro-4'-hydroxybenzophenone has a reported melting point of 173-178 °C after recrystallization.^[4] These values are provided for informational purposes only and may not be representative of 2-amino-5-chloro-3'-hydroxybenzophenone.

Table 2: Spectroscopic Data

Property	Details	Source/Citation
¹ H NMR	Spectral data not available in the searched literature.	N/A
¹³ C NMR	Spectral data not available in the searched literature.	N/A
Infrared (IR) Spectrum	Spectral data not available in the searched literature.	N/A
UV-Visible Spectrum	This compound is known to function as a UV absorber, but specific spectral data (e.g., λ_{max}) is not readily available.	[1]

Experimental Protocols

Detailed experimental protocols for the characterization of 2-amino-5-chloro-3'-hydroxybenzophenone are not available. However, the following are standard methodologies for determining the physical properties of benzophenone derivatives.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

- Methodology:
 - Sample Preparation: A small amount of the finely powdered, dry sample of 2-amino-5-chloro-3'-hydroxybenzophenone is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
 - Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

- Measurement: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a saturated solution at a specific temperature.

- Methodology:
 - Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are selected for the test.
 - Procedure: A known mass of 2-amino-5-chloro-3'-hydroxybenzophenone is added to a known volume of the solvent in a sealed vial at a constant temperature (e.g., 25 °C).
 - Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached.
 - Analysis: The solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Synthesis of a Structurally Related Compound: (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone

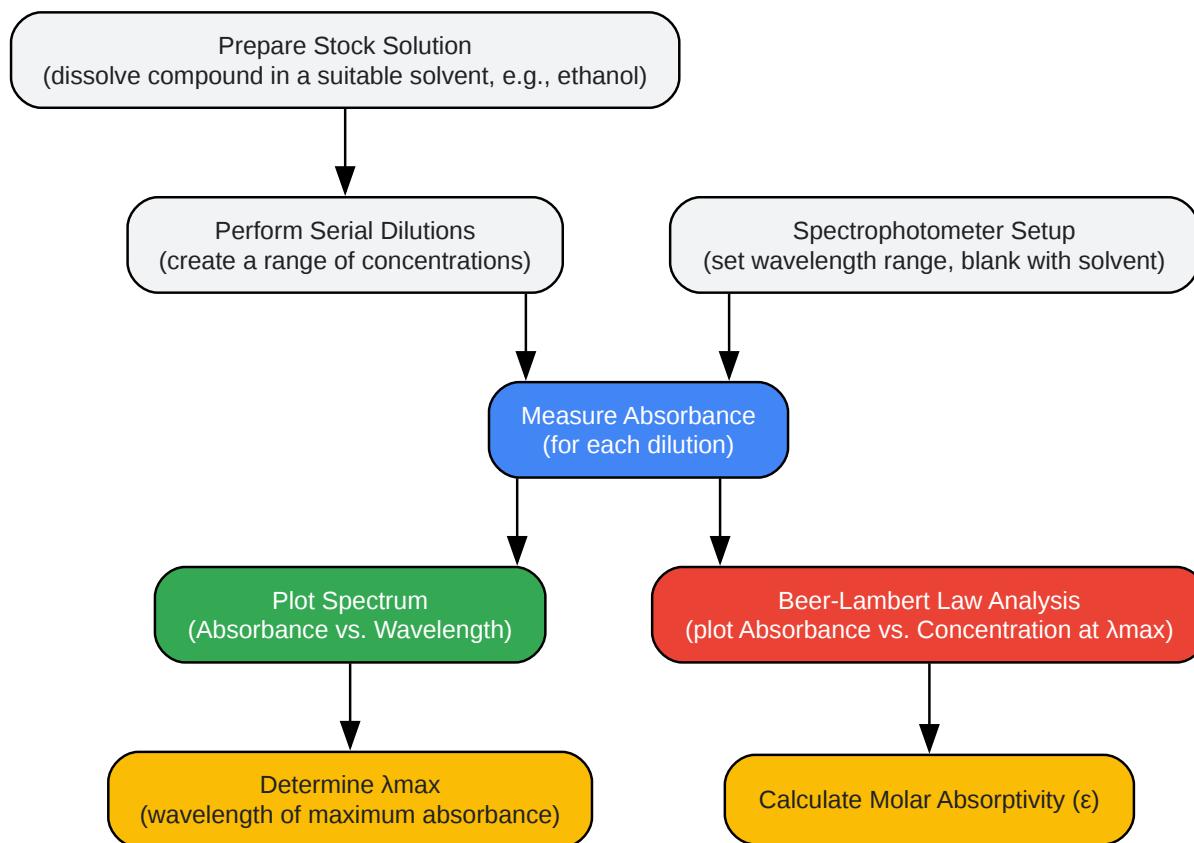
While a specific protocol for the synthesis of 2-amino-5-chloro-3'-hydroxybenzophenone was not found, the following procedure for the synthesis of a structurally related compound illustrates a common synthetic transformation for this class of molecules.

- Procedure:
 - A 20 g sample of (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone is dissolved in 100 mL of acetic acid.[5]
 - 4 mL of bromine is added to the solution.[5]

- The mixture is heated at reflux for two hours.[5]
- After cooling, the mixture is concentrated in vacuo to a residue.[5]
- The residue is crystallized from ethanol to yield (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.[5]

Visualizations

As a known UV absorber, a key experimental workflow for 2-amino-5-chloro-3'-hydroxybenzophenone is the determination of its UV-Visible absorption spectrum.

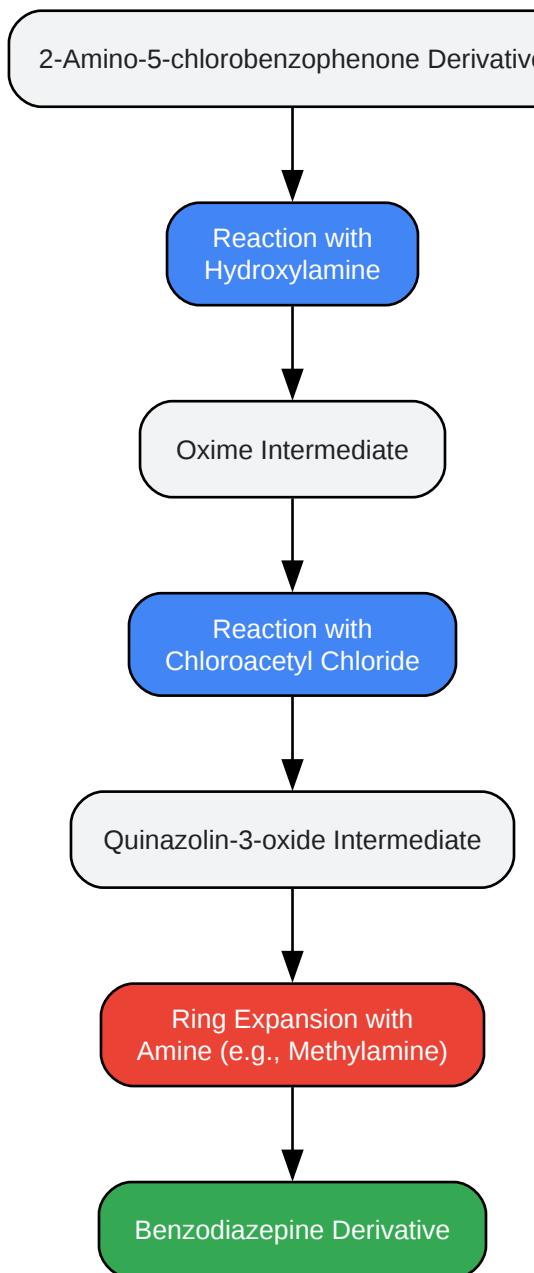


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Caption: Experimental workflow for UV-Vis spectral analysis.

Given that 2-amino-5-chlorobenzophenone and its derivatives are key intermediates in the synthesis of benzodiazepines, the following diagram illustrates a generalized synthetic

pathway.[6]



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Caption: Generalized synthesis of benzodiazepines.

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